molecular formula C8H12O2 B1347113 methyl cyclohex-3-ene-1-carboxylate CAS No. 6493-77-2

methyl cyclohex-3-ene-1-carboxylate

Cat. No.: B1347113
CAS No.: 6493-77-2
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-UHFFFAOYSA-N
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Description

methyl cyclohex-3-ene-1-carboxylate is a cyclic ester of carboxylic acid with a methyl group attached to the cyclohexene ring. It is a white, crystalline solid with a melting point of 31-33°C. This compound is known for its versatility in various scientific research applications, including organic synthesis, drug development, and drug delivery.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclohexene-1-carboxylic acid, methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of optically active compounds. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. One such enzyme, CarEst3, has been identified to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate, displaying high substrate tolerance and stable catalytic performance . This interaction is crucial for the synthesis of (S)-3-Cyclohexene-1-carboxylic acid, methyl ester, which is used in various chemical syntheses.

Molecular Mechanism

At the molecular level, 3-Cyclohexene-1-carboxylic acid, methyl ester exerts its effects through binding interactions with biomolecules. It acts as a substrate for carboxylesterases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid. This enzymatic reaction is essential for the compound’s role in biochemical synthesis and its impact on cellular processes .

Metabolic Pathways

3-Cyclohexene-1-carboxylic acid, methyl ester is involved in metabolic pathways that include its hydrolysis by carboxylesterases. This reaction leads to the formation of 3-Cyclohexene-1-carboxylic acid, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors is crucial for its role in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . Another method includes the reaction of 1,3-butadiene with methyl acrylate, followed by cyclization to form the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

methyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Cyclohexene-1-carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol, 3-Cyclohexene-1-methanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Cyclohexene-1-carboxylic acid.

    Reduction: 3-Cyclohexene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

methyl cyclohex-3-ene-1-carboxylate is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Drug Delivery: It is employed in the formulation of drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.

    Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.

    3-Cyclohexene-1-methanol: This compound is the reduced form of the ester, with an alcohol group instead of the ester group.

    Methyl 4-cyclohexenecarboxylate: This is an isomer of methyl cyclohex-3-ene-1-carboxylate, with the ester group attached at a different position on the cyclohexene ring.

Uniqueness

This compound is unique due to its specific ester functional group and cyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884315
Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-77-2
Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 6493-77-2
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name Methyl cyclohex-3-enecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methyl cyclohex-3-enecarboxylate relevant in the context of conjugated diene polymerization?

A1: While Methyl cyclohex-3-enecarboxylate itself is not a monomer in the polymerization reactions described, it's a significant byproduct formed through the Diels-Alder reaction between methyl acrylate (MA) and isoprene (Ip) in the presence of ethylaluminium sesquichloride (Al2Et3Cl3) []. This side reaction competes with the desired alternating copolymerization of MA and Ip. Understanding the formation and kinetics of Methyl cyclohex-3-enecarboxylate helps researchers optimize reaction conditions to favor copolymer production over this byproduct.

Q2: How does the presence of a Lewis acid like Al2Et3Cl3 affect the reactions involving Methyl cyclohex-3-enecarboxylate?

A2: The Lewis acid plays a crucial role in both the formation of Methyl cyclohex-3-enecarboxylate and the desired copolymerization. It forms a complex with MA, weakening the C=C bond and making it more susceptible to both the Diels-Alder reaction with Ip (leading to Methyl cyclohex-3-enecarboxylate) and the radical addition with the growing polymer chain []. The Lewis acid significantly enhances the rate of copolymerization by facilitating this crucial propagation step.

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